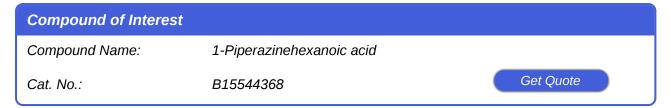


Application Notes and Protocols: Synthesis of JMV7048 Utilizing 1-Piperazinehexanoic Acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of JMV7048, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Pregnane X Receptor (PXR). A key building block in the synthesis of the JMV7048 linker is **1-Piperazinehexanoic acid**, highlighting its utility in the construction of bifunctional molecules for targeted protein degradation.

Introduction

JMV7048 is a heterobifunctional PROTAC that induces the degradation of the Pregnane X Receptor (PXR), a nuclear receptor that plays a critical role in xenobiotic metabolism and drug resistance. By recruiting an E3 ubiquitin ligase to PXR, JMV7048 flags the receptor for proteasomal degradation, thereby offering a therapeutic strategy to overcome drug resistance in cancer cells. The modular design of PROTACs allows for the systematic assembly of a warhead that binds the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two. In the case of JMV7048, **1-Piperazinehexanoic acid** serves as a crucial component of this linker.

Data Presentation JMV7048 Biological Activity



Parameter	Value	Cell Line	Notes
DC50	379 nM	LS174T	Concentration at which 50% of the target protein (PXR) is degraded.[1]
Effect on PXR mRNA	No significant decrease	LS174T	Demonstrates that JMV7048 acts at the protein level and not by inhibiting transcription.
Cell Viability (72h)	Minimal effect at concentrations that induce PXR degradation	LS174T	Indicates that the degradation of PXR is not immediately cytotoxic.

Synthetic Yields (Illustrative)

Step	Reaction	Starting Materials	Product	Yield (%)
1	Amide Coupling	1- Piperazinehexan oic acid, Thalidomide derivative	Piperazine- linker-E3 Ligand	~70-80%
2	Amide Coupling	Piperazine- linker-E3 Ligand, PXR Agonist (JMV6944)	JMV7048	~50-60%

Note: The yields provided are illustrative and based on typical amide coupling reactions in multi-step organic synthesis. Actual yields may vary depending on specific reaction conditions and scale.



Experimental Protocols General Synthesis Strategy for JMV7048

The synthesis of JMV7048 follows a convergent approach, where the PXR ligand (warhead), the linker, and the E3 ligase ligand are synthesized separately and then coupled together. **1- Piperazinehexanoic acid** is a key component for the linker synthesis.

Materials:

- 1-Piperazinehexanoic acid
- PXR agonist (e.g., JMV6944) with a suitable functional group for coupling
- E3 ligase ligand (e.g., a thalidomide derivative) with a suitable functional group for coupling
- Coupling reagents (e.g., HATU, HOBt/EDC)
- Bases (e.g., DIPEA, triethylamine)
- Anhydrous solvents (e.g., DMF, DCM)
- Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Protocol 1: Synthesis of the Linker-E3 Ligase Conjugate

This protocol describes the coupling of 1-Piperazinehexanoic acid to an E3 ligase ligand.

- Activation of 1-Piperazinehexanoic acid:
 - Dissolve 1-Piperazinehexanoic acid (1.0 eq) in anhydrous DMF.
 - Add a coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).
 - Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
- Coupling Reaction:



- To the activated linker solution, add the E3 ligase ligand (e.g., an amino-functionalized thalidomide derivative) (1.0 eq).
- Continue stirring the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Work-up and Purification:
 - Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer sequentially with brine, saturated sodium bicarbonate solution, and brine again.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography to obtain the pure linker-E3 ligase conjugate.

Protocol 2: Synthesis of JMV7048

This protocol outlines the final coupling step to produce JMV7048.

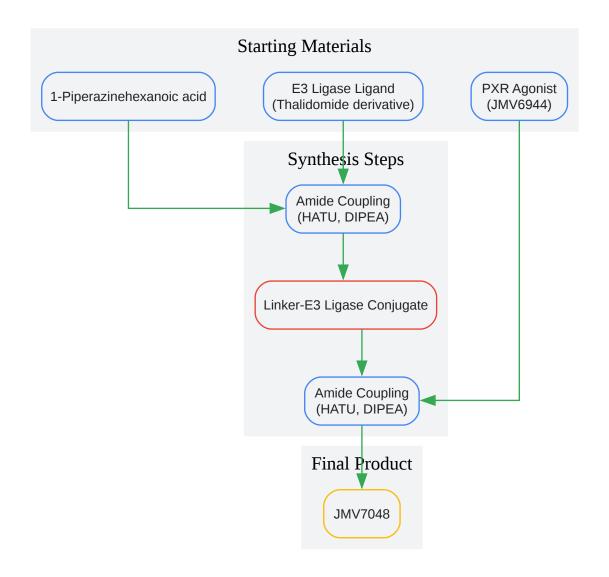
- Activation of the PXR Agonist:
 - If the PXR agonist has a carboxylic acid moiety, activate it following the procedure described in Protocol 1, step 1.
- · Coupling Reaction:
 - Dissolve the purified linker-E3 ligase conjugate (1.0 eq) from Protocol 1 in anhydrous DMF.
 - Add the activated PXR agonist solution to the linker-E3 ligase conjugate solution.
 - Stir the reaction mixture at room temperature for 12-24 hours.



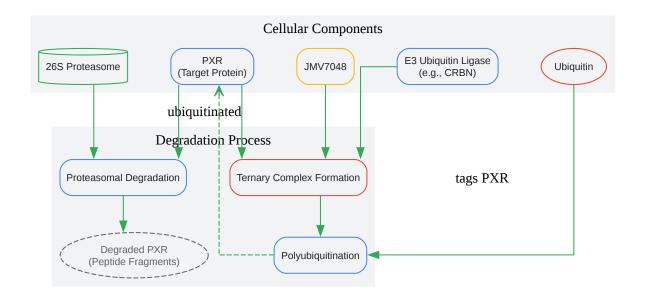
- Monitor the reaction progress by TLC or LC-MS.
- Work-up and Final Purification:
 - Perform a similar work-up procedure as described in Protocol 1, step 3.
 - Purify the final product, JMV7048, using preparative HPLC to achieve high purity.
 - Characterize the final compound by NMR and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations JMV7048 Synthesis Workflow









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References

- 1. pubs.acs.org [pubs.acs.org]
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